molecular formula C14H19NO4 B12007804 Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- CAS No. 4769-33-9

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-

Cat. No.: B12007804
CAS No.: 4769-33-9
M. Wt: 265.30 g/mol
InChI Key: HVDIPUNIYZGAKE-VOTSOKGWSA-N
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Description

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is a synthetic organic compound derived from cinnamic acid. It is characterized by the presence of three methoxy groups attached to the phenyl ring and a dimethylamino group attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- can be synthesized through a condensation reaction between 3,4,5-trimethoxycinnamic acid and N,N-dimethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of cinnamamide derivatives can be optimized using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and purity . Enzymatic catalysis using lipase enzymes has also been explored for the green synthesis of cinnamamide derivatives, offering an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cinnamamide derivatives with various functional groups.

Mechanism of Action

The biological activity of cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is attributed to its ability to interact with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in blood sugar levels. Additionally, it has been found to interact with cellular membranes, disrupting their integrity and leading to cell death in cancer cells .

Comparison with Similar Compounds

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- can be compared to other cinnamamide derivatives, such as:

The uniqueness of cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamamide derivatives.

Properties

CAS No.

4769-33-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H19NO4/c1-15(2)13(16)7-6-10-8-11(17-3)14(19-5)12(9-10)18-4/h6-9H,1-5H3/b7-6+

InChI Key

HVDIPUNIYZGAKE-VOTSOKGWSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CN(C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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